L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of threonine, lysine, and ornithine residues, with a unique modification at the N5 position of the ornithine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The threonine residues can be oxidized to form hydroxy acids.
Reduction: Reduction reactions can target the diaminomethylidene group, potentially converting it to a simpler amine.
Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
Oxidation: Hydroxy acids.
Reduction: Amines.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic uses, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a crucial role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-lysyl-L-threonyl-L-ornithine: Lacks the diaminomethylidene modification.
L-Threonyl-L-lysyl-L-threonyl-L-arginine: Contains arginine instead of ornithine.
L-Threonyl-L-lysyl-L-threonyl-L-histidine: Contains histidine instead of ornithine.
Uniqueness
L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.
Properties
CAS No. |
67056-78-4 |
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Molecular Formula |
C20H40N8O7 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C20H40N8O7/c1-10(29)14(22)17(32)26-12(6-3-4-8-21)16(31)28-15(11(2)30)18(33)27-13(19(34)35)7-5-9-25-20(23)24/h10-15,29-30H,3-9,21-22H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,34,35)(H4,23,24,25)/t10-,11-,12+,13+,14+,15+/m1/s1 |
InChI Key |
HHQXFLMLICNJDW-UMBPPFEGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Origin of Product |
United States |
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